trans-3-Octene

Diesel combustion Ignition delay Fuel chemistry

Choose trans-3-Octene for its predictive stereochemistry: near-exclusive trans-retention in allylic oxidation, slowest polymerization kinetics among C8 isomers for catalyst benchmarking, and intermediate ignition delay for combustion kinetic modeling. Its defined internal trans (E) C3 double bond ensures isomer-specific catalytic selectivity and reproducible thermodynamic stability data. Avoid generic octene mixtures that compromise stereochemical fidelity and introduce uncontrolled reactivity variability.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 14919-01-8
Cat. No. B084167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Octene
CAS14919-01-8
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCCCC=CCC
InChIInChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+
InChIKeyYCTDZYMMFQCTEO-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Octene (CAS 14919-01-8): Technical Baseline and Procurement Context


trans-3-Octene (CAS 14919-01-8), systematically named (3E)-oct-3-ene, is a C8 linear internal alkene with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol [1]. This compound is a colorless liquid at ambient temperature with a boiling point of 121–123 °C, density of 0.716 g/mL at 25 °C, and refractive index n²⁰/D of 1.413 [2]. The defining structural feature is an internal trans (E) carbon-carbon double bond located between the C3 and C4 positions, which confers distinct stereoelectronic properties that differentiate it from terminal alkenes (e.g., 1-octene), cis-stereoisomers (e.g., cis-3-octene), and other internal trans-octenes with different double bond positions (e.g., trans-2-octene, trans-4-octene). Its primary procurement relevance lies in applications requiring defined stereochemistry for catalytic transformations, oligomerization studies, and as a reference standard in isomerization research [3][4].

trans-3-Octene Procurement: Why In-Class Octene Isomers Are Not Functionally Interchangeable


Linear octene isomers (C₈H₁₆) share identical molecular formulas but exhibit profoundly divergent physical properties, reaction kinetics, and product outcomes based on double bond position and stereochemistry. Terminal 1-octene demonstrates markedly higher polymerization rates but yields structurally distinct polymers compared to internal octenes [1]. Among internal trans-octenes, the C3 position confers intermediate thermodynamic stability and isomerization behavior that is distinct from both trans-2-octene and trans-4-octene [2]. Critically, cis-trans stereoisomerism directly impacts combustion reactivity, with cis-3-octene exhibiting shorter ignition delay than trans-3-octene due to conformational constraints on radical branching pathways [3]. Substituting trans-3-octene with a generic octene isomer without accounting for these documented performance divergences risks invalidating reaction optimization, compromising product stereochemical fidelity, and introducing uncontrolled variability in catalytic or combustion studies. The following evidence quantifies these substitution-limiting differentials.

trans-3-Octene Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Diesel Combustion Ignition Delay: trans-3-Octene vs. cis-3-Octene and trans-2-Octene

In controlled diesel engine experiments under constant injection timing, the ignition delay of trans-3-octene was intermediate between the shorter delay of cis-3-octene and the longer delay of trans-2-octene [1]. The higher reactivity of the cis isomer is mechanistically attributed to the necessity for trans isomers to adopt the cis conformation prior to undergoing low-temperature radical branching reactions [1]. The longer ignition delay of trans-2-octene relative to trans-3-octene indicates greater net reactivity of the saturated alkyl portions in the trans-3 isomer [1].

Diesel combustion Ignition delay Fuel chemistry

Catalytic Isomerization Selectivity: Thermodynamic Stability Ranking of trans-3-Octene Among Internal Alkenes

Studies using ruthenium carbene catalysts (e.g., RuCl₂(=CHPh)(PCy₃)₂) for alkene isomerization established a clear thermodynamic stability order among octene isomers [1]. trans-3-Octene ranks as the second most stable internal alkene product, less stable than trans-4-octene but more stable than trans-2-octene, cis-2-octene, and 1-octene [1]. This stability ranking directly influences product distributions in isomerization reactions and equilibrium mixtures.

Catalysis Isomerization Transition metal complexes

Chain-Walking Polymerization: Rate Differentiation Between trans-3-Octene and Other Linear Octenes

In α-diimine nickel-catalyzed chain-walking polymerization activated with modified methylaluminoxane (MMAO), trans-3-octene exhibited the slowest polymerization rate among all linear octene isomers studied [1]. The polymerization rate decreased in the order: 1-octene > 4-octene ≥ 2-octene ≫ 3-octene [1]. This rate hierarchy is attributed to steric and electronic factors governing monomer insertion and subsequent chain-walking events.

Polymerization Chain-walking catalysis Polyolefins

Amberlyst 15 Isomerization: Equilibrium trans/cis Ratio Differentiation for 3-Octene vs. 2-Octene

Kinetic studies of 1-octene isomerization on dry Amberlyst 15 catalyst at 90 °C revealed that the equilibrium trans to cis ratio differs significantly between 3-octene and 2-octene systems [1]. The C2 octyl carbenium ion intermediate is more stable than the C3 and C4 carbenium ions, leading to a lower equilibrium trans/cis ratio in 2-octene than in 3-octenes and 4-octenes [1]. At equilibrium, the ratio of [2-octyl carbenium ion] to [3-octyl carbenium ion] was determined to be 1.6 [1].

Acid catalysis Isomerization kinetics Carbenium ion intermediates

Autoxidation Stereochemistry: Retention of trans-Configuration in Allylic Oxidation Products

In autoxidation studies of isomeric n-octenes, trans-octenes exhibited high stereochemical fidelity in allylic oxidation products, yielding almost exclusively trans-octenols [1]. In contrast, cis-octenes produced octenols with the double bond in the original position as mixtures of cis- and trans-isomers, while octenols with shifted double bonds from cis-octenes were almost exclusively present in the trans form [1]. This stereochemical divergence arises from differences in the lifetime and conformational/configurational stability of intermediate allylic radicals [1].

Autoxidation Stereochemistry Radical intermediates

Physical Property Differentiation: Density and Refractive Index of trans-3-Octene vs. cis-3-Octene

Published physical property data from authoritative sources demonstrate measurable differences between trans-3-octene and cis-3-octene that are analytically significant for identity verification and quality control [1]. trans-3-Octene exhibits a density of 0.716 g/mL at 25 °C and a refractive index n²⁰/D of 1.413, while cis-3-octene has a reported density of 0.7152 g/cm³ [1]. Although boiling points are similar (both approximately 123 °C), the melting points differ substantially: −110 °C for trans-3-octene versus −126 °C for cis-3-octene [1].

Physical properties Quality control Analytical standards

trans-3-Octene Optimal Application Scenarios: Evidence-Based Procurement Guidance


Combustion Kinetics and Fuel Research

trans-3-Octene serves as a defined internal alkene standard for calibrating diesel combustion kinetic models, where its intermediate ignition delay between cis-3-octene and trans-2-octene provides a critical reactivity benchmark. Researchers investigating structure-reactivity relationships in alkene combustion should select trans-3-octene when a trans-internal C8 alkene with predictable radical branching constraints is required, as documented in direct engine testing studies [1].

Catalytic Isomerization Mechanism Studies

For investigations of alkene double-bond migration using transition metal catalysts, trans-3-octene represents a key intermediate in the thermodynamic stability hierarchy (trans-4-octene > trans-3-octene > trans-2-octene). Its position as the second most stable internal octene isomer makes it a valuable reference compound for quantifying catalyst selectivity and establishing mechanistic pathways in isomerization reactions [2]. In acid-catalyzed systems such as Amberlyst 15, the distinct equilibrium behavior of 3-octene (versus 2-octene) further supports its use as a diagnostic substrate [3].

Stereocontrolled Oxidation for Defined Allylic Products

When synthetic routes require stereochemically predictable allylic oxidation outcomes, trans-3-octene offers the advantage of near-exclusive retention of trans-configuration in octenol products. This contrasts with cis-starting materials, which generate stereochemical mixtures due to intermediate radical isomerization. Researchers targeting trans-configured allylic alcohols or hydroperoxides should select trans-3-octene over cis-3-octene to minimize stereochemical purification burdens [4].

Polymerization Catalyst Screening with Internal Alkene Substrates

In chain-walking polymerization research using late-transition-metal catalysts, trans-3-octene exhibits the slowest polymerization rate among linear octene isomers (1-octene > 4-octene ≥ 2-octene ≫ 3-octene). This pronounced rate differential makes trans-3-octene an ideal low-reactivity substrate for benchmarking catalyst activity or for applications where controlled, slow polymerization kinetics are desired. Its distinct behavior relative to 4-octene and 2-octene also enables systematic studies of monomer insertion regioselectivity [5].

Oligomerization Structure-Activity Relationship Studies

trans-3-Octene has been explicitly employed to study the effect of double bond position and chain length in C8 alkene oligomerization conversion [6]. In cobalt-catalyzed 1-butene oligomerization, linear octene product selectivity decreases in the order 3-octene > trans-2-octene > cis-2-octene > 4-octene, highlighting the preferential formation of 3-octene isomers under certain catalytic conditions and supporting the use of pure trans-3-octene as a reference standard for product distribution calibration [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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